2-chloro-6,7,8,9-tetrahydro-5H-Pyrido[2,3-d]azepine dihydrochloride
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Overview
Description
5H-Pyrido[2,3-d]azepine, 2-chloro-6,7,8,9-tetrahydro-, hydrochloride (1:2) is a chemical compound with the molecular formula C9H12Cl2N2It is characterized by a seven-membered ring fused to a pyridine ring, with a chlorine atom at the 2-position and a hydrochloride salt form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido[2,3-d]azepine, 2-chloro-6,7,8,9-tetrahydro-, hydrochloride (1:2) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with a suitable amine, followed by cyclization to form the azepine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
5H-Pyrido[2,3-d]azepine, 2-chloro-6,7,8,9-tetrahydro-, hydrochloride (1:2) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, forming the dechlorinated product.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dechlorinated derivatives, and substituted azepines .
Scientific Research Applications
5H-Pyrido[2,3-d]azepine, 2-chloro-6,7,8,9-tetrahydro-, hydrochloride (1:2) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as antitumor and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5H-Pyrido[2,3-d]azepine, 2-chloro-6,7,8,9-tetrahydro-, hydrochloride (1:2) involves its interaction with specific molecular targets. The compound’s lipophilicity allows it to diffuse easily into cells, where it can inhibit enzymes or bind to receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrobenzo[b]azepines: These compounds have similar structures but differ in the fused ring system.
Pyrido[2,3-d]pyrimidines: These compounds share the pyridoazepine core but have different substituents and ring systems.
Uniqueness
5H-Pyrido[2,3-d]azepine, 2-chloro-6,7,8,9-tetrahydro-, hydrochloride (1:2) is unique due to its specific substitution pattern and hydrochloride salt form, which may confer distinct chemical and biological properties compared to its analogues .
Properties
Molecular Formula |
C9H13Cl3N2 |
---|---|
Molecular Weight |
255.6 g/mol |
IUPAC Name |
2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine;dihydrochloride |
InChI |
InChI=1S/C9H11ClN2.2ClH/c10-9-2-1-7-3-5-11-6-4-8(7)12-9;;/h1-2,11H,3-6H2;2*1H |
InChI Key |
RLCQJVYRKOJGFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC2=C1C=CC(=N2)Cl.Cl.Cl |
Origin of Product |
United States |
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